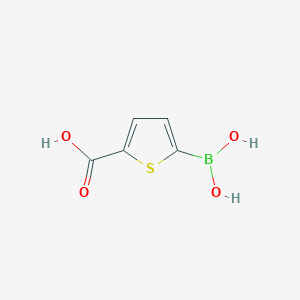
2-Carboxythiophen-5-boronsäure
Übersicht
Beschreibung
2-Carboxythiophene-5-boronic acid is a chemical compound with the CAS Number: 465515-31-5 . It has a molecular weight of 172.98 and its IUPAC name is 5-borono-1H-1lambda3-thiophene-2-carboxylic acid . The compound appears as a white to pale-yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 2-Carboxythiophene-5-boronic acid is1S/C5H6BO4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-11H,(H,7,8) . The InChI key is SCMKQOXCBSPSKI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Carboxythiophene-5-boronic acid has a molecular weight of 172.98 . It is a white to pale-yellow powder or crystals and is stored in a freezer .Wissenschaftliche Forschungsanwendungen
Sensor Entwicklung
Die Fähigkeit der Verbindung, reversible kovalente Bindungen mit Diolen und Lewis-Basen zu bilden, macht sie zu einem exzellenten Kandidaten für die Entwicklung von chemischen Sensoren. Diese Sensoren können Zucker und andere biologische Analyten nachweisen, was für die medizinische Diagnostik und die Umweltüberwachung entscheidend ist .
Therapeutika
Die Wechselwirkung der Verbindung mit Diolen ist nicht nur für die Sensorik nützlich, sondern hat auch therapeutische Anwendungen. Es kann zur Entwicklung von Boronsäure-Prodrogen verwendet werden, die aktive pharmazeutische Wirkstoffe als Reaktion auf erhöhte Zuckerwerte freisetzen, was möglicherweise zur Behandlung von Krankheiten wie Diabetes nützlich ist .
Wirkmechanismus
Target of Action
2-Carboxythiophene-5-boronic acid, also known as 5-boronothiophene-2-carboxylic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the 2-Carboxythiophene-5-boronic acid acts as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 2-Carboxythiophene-5-boronic acid is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key process in organic synthesis, allowing for the formation of complex organic compounds . The reaction can be used to create a wide variety of products, depending on the specific reagents and conditions used . The 2-Carboxythiophene-5-boronic acid, as a boron reagent, plays a crucial role in this process .
Pharmacokinetics
The compound’s molecular formula is c5h5bo4s, and it has a molecular weight of 17197 .
Result of Action
The use of 2-Carboxythiophene-5-boronic acid in the Suzuki-Miyaura coupling reaction results in the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds, which can have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of 2-Carboxythiophene-5-boronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a wide range of conditions, making it a versatile tool in organic synthesis .
Biochemische Analyse
Biochemical Properties
2-Carboxythiophene-5-boronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics and enzyme inhibition studies. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where 2-Carboxythiophene-5-boronic acid acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction leads to the inhibition of the enzyme’s activity, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of 2-Carboxythiophene-5-boronic acid on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Carboxythiophene-5-boronic acid has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation of signaling pathways can result in changes in gene expression, affecting various cellular processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Carboxythiophene-5-boronic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, particularly serine proteases, through the formation of a covalent bond with the serine residue. This binding leads to the inhibition of enzyme activity, preventing the substrate from accessing the active site. Additionally, 2-Carboxythiophene-5-boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Carboxythiophene-5-boronic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Carboxythiophene-5-boronic acid is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to a decrease in its inhibitory activity and effectiveness in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Carboxythiophene-5-boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 2-Carboxythiophene-5-boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s inhibitory activity plateaus at a certain concentration, beyond which no further increase in activity is observed. Toxicity studies in animal models have highlighted the importance of optimizing dosage to achieve the desired biochemical effects while minimizing adverse effects .
Metabolic Pathways
2-Carboxythiophene-5-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, including oxidation and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical assays .
Transport and Distribution
The transport and distribution of 2-Carboxythiophene-5-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake into cells. Once inside the cell, 2-Carboxythiophene-5-boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity .
Subcellular Localization
The subcellular localization of 2-Carboxythiophene-5-boronic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting sequences. Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the compound’s localization and activity. The subcellular distribution of 2-Carboxythiophene-5-boronic acid can impact its function, as it may interact with different biomolecules depending on its localization .
Eigenschaften
IUPAC Name |
5-boronothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGIKNPOYTVNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381557 | |
| Record name | 2-Carboxythiophene-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
465515-31-5 | |
| Record name | 5-Boronothiophene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0465515315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carboxythiophene-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(DIHYDROXYBORYL)-2-THIOPHENECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BORONOTHIOPHENE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WHT45A52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



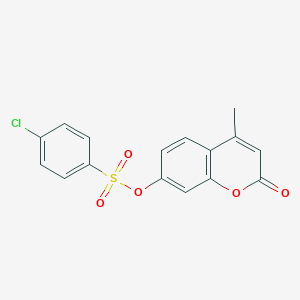
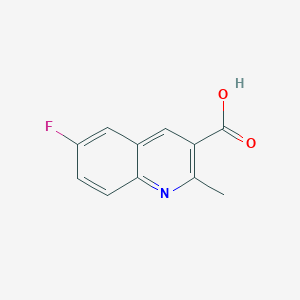

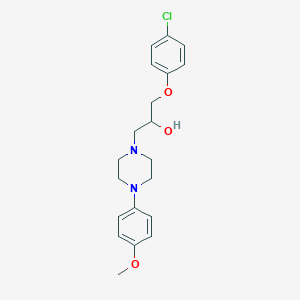

![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)
![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)
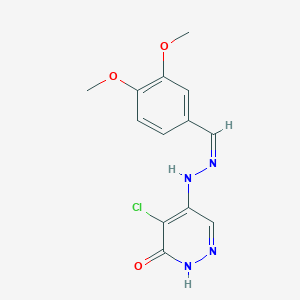
![ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)
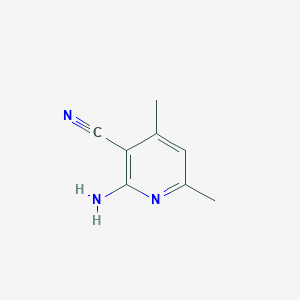
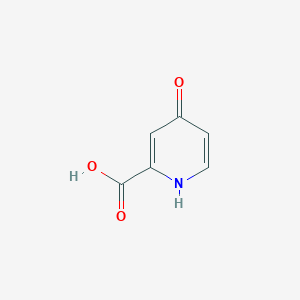

![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)